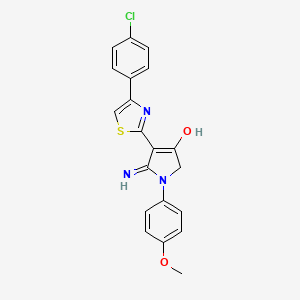

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Description

This compound (CAS No. 380387-07-5) is a heterocyclic molecule featuring a pyrrolone core substituted with a 4-chlorophenyl-thiazole moiety and a 4-methoxyphenyl group. The molecule’s planar conformation, except for the perpendicular orientation of the chlorophenyl group, enhances its intermolecular interactions in crystal lattices . It is commercially available for research purposes, with applications in drug discovery due to its structural resemblance to bioactive heterocycles .

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-26-15-8-6-14(7-9-15)24-10-17(25)18(19(24)22)20-23-16(11-27-20)12-2-4-13(21)5-3-12/h2-9,11,22,25H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRHJTAEACURQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the pyrrolone ring. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters, such as temperature, pressure, and pH, to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

- Fluorophenyl Analog (CAS No. 380470-04-2): Replacing the chlorophenyl group with fluorophenyl reduces molecular weight (381.4 vs. 380.8 g/mol) and alters electronegativity. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine, though at the expense of hydrophobic interactions in binding pockets .

- Methyl-Thiazole Derivative (CAS No. 951974-59-7): Substituting the aryl group with a methyl group simplifies the structure (MW = 365.8 g/mol) and increases hydrophobicity. This modification could improve membrane permeability but reduce target specificity .

Modifications on the Pyrrolone Ring

- Phenyl vs. Methoxyphenyl: The compound in (CAS No. 885460-78-6) lacks the methoxy group, replacing it with a phenyl ring. This reduces hydrogen-bonding capacity (H-bond acceptors: 6 vs.

- Thiophene-Substituted Analog (CAS No. Not Provided): Replacing the thiazole with thiophene (as in ) introduces a sulfur atom in a five-membered ring, altering π-π stacking and electronic delocalization. Thiophene’s lower aromaticity may reduce binding affinity to enzymes requiring planar heterocycles .

Table 1: Comparative Analysis of Key Compounds

Electronic and Pharmacological Implications

- DFT Studies : Density functional theory (DFT) analyses (e.g., B3LYP functional) reveal that the chlorophenyl group in the target compound induces a dipole moment (~5.2 D) distinct from fluorophenyl analogs (~4.8 D), affecting electrostatic interactions with biological targets .

- Noncovalent Interactions: The methoxy group participates in hydrogen bonding (H-bond donor: NH₂; acceptor: OCH₃), while the chlorophenyl engages in halogen bonding, as visualized using Multiwfn software .

- Biological Activity : The thiophene analog in shows "promising pharmacological activity," likely due to sulfur’s role in modulating enzyme inhibition. The target compound’s dual substituents (Cl and OCH₃) balance lipophilicity and solubility, making it a candidate for kinase inhibitors .

Biological Activity

The compound 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a thiazole-containing pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticonvulsant and antitumor properties, supported by relevant research findings and case studies.

Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Chemical Formula : C18H16ClN3OS

- Molecular Weight : 353.86 g/mol

- CAS Number : Not directly provided in the sources but can be derived from the chemical structure.

Anticonvulsant Activity

Recent studies have demonstrated that compounds with thiazole moieties exhibit significant anticonvulsant properties. In particular, the structure-activity relationship (SAR) indicates that electron-withdrawing groups, such as the 4-chlorophenyl group in this compound, enhance anticonvulsant efficacy.

- Mechanism of Action : The anticonvulsant activity is believed to stem from the modulation of neurotransmitter systems, particularly GABAergic pathways. The presence of the thiazole ring contributes to this mechanism by stabilizing neuronal excitability.

-

Experimental Findings :

- In a study evaluating various thiazole derivatives, compounds similar to our target exhibited median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg in picrotoxin-induced seizure models .

- The compound's structure allows for enhanced binding affinity to GABA receptors, which is crucial for its anticonvulsant activity.

Antitumor Activity

The antitumor potential of thiazole derivatives has also been extensively researched. The compound under discussion has shown promise against various cancer cell lines.

-

Cytotoxicity Studies :

- The compound was tested against human cancer cell lines, revealing an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

- Structure-activity correlations suggest that modifications in the phenyl ring significantly influence cytotoxicity, with specific substitutions enhancing activity against cancer cells.

- Case Studies :

Data Summary

Q & A

Q. What are the key steps in synthesizing 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolone core, followed by thiazole ring cyclization. Key steps include:

- Thiazole formation : Use of 4-chlorophenyl isothiocyanate or thiourea derivatives for thiazole ring construction under reflux conditions .

- Pyrrolone assembly : Condensation of amino-pyrrolone precursors with activated carbonyl groups, often catalyzed by acid/base systems (e.g., acetic acid or triethylamine) .

- Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol/DMSO mixtures to achieve >95% purity .

Optimization involves adjusting reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:carbonyl components) to minimize by-products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiazole/pyrrolone rings) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 426.3) .

- Single-Crystal X-ray Diffraction : For absolute configuration determination, as demonstrated in analogous thiazolidinone derivatives .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial screening : Broth microdilution assay (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., COX-2) to identify mechanistic targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or 4-methoxyphenyl) and compare bioactivity .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR kinase domain) .

- 3D-QSAR : CoMFA or CoMSIA analysis to correlate electronic/steric features with activity trends .

Example SAR table:

| Substituent Variation | Biological Activity Change | Reference |

|---|---|---|

| Thiazole → Oxazole | Reduced cytotoxicity (IC₅₀ ↑ 2×) | |

| 4-Methoxyphenyl → 4-Nitrophenyl | Enhanced antimicrobial activity |

Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?

- Methodological Answer :

- Standardized protocols : Adopt OECD guidelines for assays (e.g., fixed cell lines, serum-free conditions) to reduce variability .

- Meta-analysis : Pool data from structurally analogous compounds (e.g., thiazolidinones, pyrrolones) to identify consensus trends .

- Mechanistic validation : Knockout cell lines (CRISPR) or isoform-specific inhibitors to confirm target specificity .

Q. How can environmental stability and degradation pathways be assessed for this compound?

- Methodological Answer :

- Photodegradation studies : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor by HPLC-MS to identify breakdown products .

- Hydrolysis kinetics : Measure half-life (t₁/₂) at varying pH (2–12) and temperatures (25–50°C) .

- Ecotoxicity assays : Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .

Q. What advanced in vivo models are suitable for evaluating its therapeutic efficacy and toxicity?

- Methodological Answer :

- Xenograft models : Nude mice implanted with human tumor cells (e.g., HCT-116 colorectal cancer) for efficacy/pharmacokinetics (IV/PO dosing) .

- Toxicokinetics : Plasma concentration-time profiles (LC-MS/MS) to calculate AUC, Cmax, and clearance rates .

- Histopathology : Organ-specific toxicity assessment (liver, kidney) via H&E staining and serum biomarkers (ALT, creatinine) .

Data-Driven Insights

- Crystallographic Data : Analogous compounds (e.g., thiazolidinones) show planar thiazole rings and dihedral angles (<10°) between aryl groups, critical for π-π stacking in target binding .

- Synthetic Yield Optimization : Pilot-scale reactions (10 g batches) achieve 65–70% yield using microwave-assisted synthesis (150°C, 30 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.